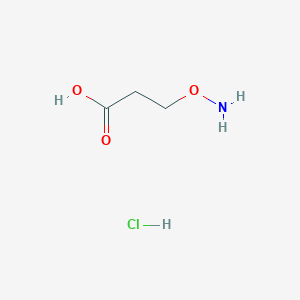

3-(Aminooxy)propanoic acid hydrochloride

Descripción general

Descripción

3-(Aminooxy)propanoic acid hydrochloride is a chemical compound with the molecular formula C3H8ClNO3. It is a derivative of propanoic acid and contains an aminooxy functional group. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminooxy)propanoic acid hydrochloride typically involves the reaction of hydroxylamine hydrochloride with acrylonitrile, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt. The reaction conditions often include:

Hydroxylamine hydrochloride: This reagent is used to introduce the aminooxy group.

Acrylonitrile: This compound reacts with hydroxylamine hydrochloride to form the intermediate.

Hydrolysis: The intermediate is hydrolyzed to form the desired product.

Acidification: The final step involves acidification to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(Aminooxy)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes.

Reduction: Reduction reactions can convert the aminooxy group to an amine.

Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing agents: Such as sodium borohydride for reduction reactions.

Electrophiles: Such as alkyl halides for substitution reactions.

Major Products Formed

Oximes: Formed through oxidation reactions.

Amines: Formed through reduction reactions.

Substituted derivatives: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

Neurobiology Research

One of the primary applications of 3-(Aminooxy)propanoic acid hydrochloride is in neurobiology. It has been identified as an inhibitor of specific enzymes involved in neurotransmitter metabolism. This characteristic allows researchers to explore synaptic transmission and neuronal signaling pathways. The compound's ability to modulate nitric oxide synthase activity further underscores its potential in studying physiological processes related to neurotransmission and neurodegenerative diseases.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a reagent for various chemical reactions. Its aminooxy functional group allows it to participate in oxime formation and other reactions that are critical for synthesizing complex organic molecules. This capability makes it useful in developing new compounds with potential therapeutic applications .

Biochemical Pathway Exploration

The compound's interactions with biological targets make it an essential tool for exploring biochemical pathways. Studies have shown that this compound can affect the levels of endogenous compounds such as indole-3-acetic acid in plant systems, demonstrating its role beyond mammalian biology. This aspect is particularly interesting for researchers studying plant biochemistry and signaling .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Neurotransmitter Metabolism: Research indicates that this compound can inhibit enzymes that degrade neurotransmitters, thereby enhancing synaptic signaling. This property has been leveraged to study conditions such as Alzheimer's disease where neurotransmitter levels are critical.

- Plant Biology: In Arabidopsis seedlings, derivatives of this compound have been shown to inhibit tryptophan aminotransferase, affecting auxin levels and demonstrating its utility in plant developmental studies .

- Antioxidant Properties: Some derivatives have been evaluated for their antioxidant activities, suggesting potential applications in cancer research where oxidative stress plays a significant role .

Mecanismo De Acción

The mechanism of action of 3-(Aminooxy)propanoic acid hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form stable complexes with carbonyl-containing compounds, inhibiting their activity. This property is particularly useful in enzyme inhibition studies, where the compound can inhibit enzymes that rely on carbonyl groups for their activity.

Comparación Con Compuestos Similares

3-(Aminooxy)propanoic acid hydrochloride can be compared with other similar compounds, such as:

Aminooxyacetic acid: Another compound with an aminooxy group, used as an enzyme inhibitor.

3-Nitropropionic acid: A compound with similar structural features but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable tool in various research applications. Its ability to form stable complexes with carbonyl compounds sets it apart from other similar compounds.

List of Similar Compounds

- Aminooxyacetic acid

- 3-Nitropropionic acid

- Hydroxylamine hydrochloride

Actividad Biológica

3-(Aminooxy)propanoic acid hydrochloride (AO-PAH), with the molecular formula C₃H₈ClNO₃ and CAS number 5251-77-4, is a synthetic compound notable for its diverse biological activities, particularly in neurobiology and enzyme inhibition. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure:

- Molecular Formula: C₃H₈ClNO₃

- Appearance: White to off-white crystalline powder

- Solubility: Soluble in water

Synthesis Methods:

The synthesis of AO-PAH typically involves:

- Starting Materials: Propanoic acid derivatives.

- Reagents: Aminooxy compounds.

- Techniques: Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for characterization.

The biological activity of AO-PAH is primarily attributed to its aminooxy functional group, which allows it to interact with carbonyl-containing compounds. This interaction leads to the formation of stable complexes, inhibiting enzymes that depend on these groups for their activity. Notably, AO-PAH has been shown to inhibit:

- Nitric Oxide Synthase (NOS): Critical for various physiological processes including neurotransmission.

- Enzymes involved in neurotransmitter metabolism: This suggests potential applications in neuropharmacology.

Neurobiology

AO-PAH has been identified as a potential candidate for studying synaptic transmission and neuronal signaling due to its inhibitory effects on specific enzymes involved in neurotransmitter metabolism. This positions it as a valuable tool for neurobiological research.

Enzyme Inhibition

The compound is employed extensively in studies focused on enzyme inhibition, particularly:

- Protein Modification: It can modify proteins through the formation of oxime linkages.

- Therapeutic Applications: Investigated for potential therapeutic effects in various diseases by targeting specific enzymatic pathways.

Research Findings

Several studies have explored the biological activity of AO-PAH:

-

Neurotransmitter Modulation:

- AO-PAH has been shown to modulate nitric oxide production, impacting neuronal signaling pathways critical for cognitive functions.

-

Enzyme Inhibition Studies:

- Research indicates that AO-PAH effectively inhibits specific enzymes linked to metabolic pathways, suggesting its utility in drug development.

-

Case Studies:

- A study demonstrated that AO-PAH reduced the activity of certain enzymes by forming stable complexes, thereby affecting cellular signaling pathways crucial for various biological responses.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-(Aminooxy)propanoic acid hydrochloride | 20833274 | Similar functional group but different positioning |

| 4-(Aminooxy)butanoic acid hydrochloride | 12512345 | Extended carbon chain; potential different reactivity |

| Hydroxylamine | 7803-49-8 | Simple aminooxy compound; lacks carboxylic acid |

The unique positioning of the aminooxy group in AO-PAH compared to these compounds enhances its reactivity and specificity, making it particularly useful in biochemical applications.

Applications

Research Applications:

- Biochemical Research: Used as a reagent in enzyme inhibition studies.

- Pharmaceutical Development: Investigated for potential therapeutic roles in treating neurological disorders.

Industrial Applications:

- Employed in the synthesis of chemical intermediates and specialty chemicals due to its reactive aminooxy group.

Propiedades

IUPAC Name |

3-aminooxypropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3.ClH/c4-7-2-1-3(5)6;/h1-2,4H2,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRWTXUSRDXCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504141 | |

| Record name | 3-(Aminooxy)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5251-77-4 | |

| Record name | 3-(Aminooxy)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminooxy)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.